1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula . This compound features an amino group, a cyano group, and a chloropropanone moiety attached to a benzene ring. It is classified as an organic compound and is primarily utilized in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one can be classified based on its functional groups:
The synthesis of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one typically involves the cyanoacetylation of amines. A common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions.
The molecular structure of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one can be represented by its IUPAC name and several structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.64 g/mol |
IUPAC Name | 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one |
InChI | InChI=1S/C10H9ClN2O/c1-6(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,13H2,1H3 |
InChI Key | GGBYBVXTITYWLQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C1=C(C(=CC=C1)N)C#N)Cl |
The compound exhibits a complex structure that allows for diverse chemical reactivity, particularly due to the functional groups present .
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is involved in several types of chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different substituted chloropropanones from substitution reactions.
The mechanism of action for 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one involves its interaction with biological targets. The amino and cyano groups significantly influence its reactivity:
The physical properties of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one include:
Key chemical properties include:
The compound's reactivity profile is influenced by its functional groups, making it suitable for various synthetic applications in organic chemistry .
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one has several notable applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3